molecular formula C15H15NO2 B11872624 1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate

1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate

Cat. No.: B11872624
M. Wt: 241.28 g/mol
InChI Key: BBKUGDYVMJIIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate is an organic compound that belongs to the class of nitriles and esters. This compound is characterized by the presence of a cyano group (–CN) and an acetate group (–COOCH3) attached to a dihydronaphthalene moiety. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate typically involves multi-step organic reactions. One possible route could be:

    Formation of the dihydronaphthalene intermediate: This can be achieved through the hydrogenation of naphthalene.

    Introduction of the cyano group: This step might involve the reaction of the dihydronaphthalene intermediate with a cyanating agent such as sodium cyanide (NaCN) under basic conditions.

    Acetylation: The final step could involve the acetylation of the cyano-substituted dihydronaphthalene using acetic anhydride (CH3CO)2O in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions might convert the cyano group to an amine group (–NH2).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the naphthalene ring or the acetate group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The cyano group could participate in nucleophilic addition reactions, while the acetate group might undergo hydrolysis under physiological conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl benzoate
  • 1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl propionate

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

[1-cyano-2-(3,4-dihydro-1H-naphthalen-2-ylidene)ethyl] acetate

InChI

InChI=1S/C15H15NO2/c1-11(17)18-15(10-16)9-12-6-7-13-4-2-3-5-14(13)8-12/h2-5,9,15H,6-8H2,1H3

InChI Key

BBKUGDYVMJIIPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C=C1CCC2=CC=CC=C2C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.